molecular formula C11H17N3O5 B12913173 Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- CAS No. 76495-79-9

Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-

Cat. No.: B12913173
CAS No.: 76495-79-9
M. Wt: 271.27 g/mol
InChI Key: SELXPXYJALBAAL-QXFUBDJGSA-N
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Description

1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound with significant implications in various scientific fields. This compound features a tetrahydrofuran ring, a dihydropyrimidinone moiety, and multiple hydroxyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. The process often starts with the formation of the tetrahydrofuran ring, followed by the introduction of the dihydropyrimidinone moiety. Key reagents include hydroxyl-containing compounds and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and imino groups play crucial roles in binding to enzymes or receptors, modulating their activity. These interactions can lead to various biological responses, making the compound a valuable tool for studying cellular processes and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one
  • 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-hydroxyethyl)-4-imino-3,4-dihydropyrimidin-2(1H)-one

Uniqueness

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile and valuable molecule for research and industrial applications.

Properties

CAS No.

76495-79-9

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one

InChI

InChI=1S/C11H17N3O5/c12-9-1-2-14(11(18)13(9)3-4-15)10-5-7(17)8(6-16)19-10/h1-2,7-8,10,12,15-17H,3-6H2/t7-,8+,10+/m0/s1

InChI Key

SELXPXYJALBAAL-QXFUBDJGSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N(C2=O)CCO)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=N)N(C2=O)CCO)CO)O

Origin of Product

United States

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